molecular formula C18H18N4OS3 B2743852 N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351660-73-5

N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2743852
CAS RN: 1351660-73-5
M. Wt: 402.55
InChI Key: BNGVBTPLASJIHN-UHFFFAOYSA-N
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Description

N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4OS3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. This compound could be explored for its efficacy against a range of bacterial and fungal pathogens. The presence of both thiophene and pyridine rings could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Antitumor and Cytotoxic Activity

Thiadiazoles have been studied for their antitumor and cytotoxic activities. The specific structure of this compound, with its cyclopentanecarboxamide group, might interact with various cellular targets, offering a pathway for cancer research and the development of chemotherapeutic agents .

Neuroprotective Applications

Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells against injury or degeneration. This application would be particularly relevant in the study of neurodegenerative diseases .

Anti-inflammatory Properties

The compound’s structural features suggest it may possess anti-inflammatory properties. Research could focus on its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Antiviral Research

Compounds with thiadiazole cores have shown promise as antiviral agents. This compound could be synthesized and screened against various viruses to assess its potential as an antiviral drug candidate .

Analgesic Potential

The analgesic activity of thiadiazole derivatives makes this compound a subject of interest for pain management research. It could be tested for its efficacy in reducing pain without the side effects associated with traditional analgesics .

properties

IUPAC Name

N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS3/c23-15(18(7-1-2-8-18)14-6-4-10-24-14)20-16-21-22-17(26-16)25-12-13-5-3-9-19-11-13/h3-6,9-11H,1-2,7-8,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVBTPLASJIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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